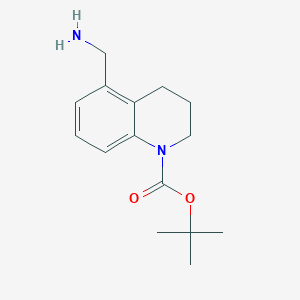

Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

“Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a type of tetrahydroquinoline, which is a class of compounds that have been studied for their potential biological activities . Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and bioactive compounds .

The compound also contains a tert-butyl group, which is a common functional group in organic chemistry. Tert-butyl groups are known for their steric bulk and their ability to resist acid and base catalyzed reactions .

The aminomethyl group in the compound suggests that it might interact with biological targets through its amine functionality, which can form hydrogen bonds and participate in electrostatic interactions .

The carboxylate group is a common functional group in bioactive molecules and drugs, and it can participate in a variety of interactions, including hydrogen bonding and ionic interactions .

Actividad Biológica

Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS Number: 1803595-39-2) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O2. The compound features a tetrahydroquinoline core, which is known for various biological activities. The structure includes a tert-butyl ester group and an amino group that may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to tetrahydroquinolines. For instance, a study reported that certain tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including A2780 (ovarian cancer) and H460 (lung cancer) cells. The most active compounds demonstrated IC50 values in the submicromolar range, indicating potent anticancer activity .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl 5-(aminomethyl)... | A2780 | < 0.5 | Induction of apoptosis via ROS production |

| Tert-butyl 5-(aminomethyl)... | H460 | < 0.3 | Disruption of mitochondrial membrane potential |

| Other derivatives | Various | 0.5 - 20 | Cell cycle arrest and apoptosis induction |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

- Cell Cycle Arrest : Certain derivatives have been reported to affect cell cycle phases significantly, leading to an increase in the G0/G1 phase and a decrease in S and G2/M phases .

- Mitochondrial Dysfunction : The depolarization of mitochondrial membranes has been observed as a result of treatment with these compounds, suggesting that they may act as mitochondrial damaging agents .

Study on Antitumor Activity

In a notable study published in Molecules, researchers synthesized several tetrahydroquinoline derivatives and evaluated their antitumor activity. Among them, this compound was found to exhibit significant cytotoxic effects against A2780 cells with an IC50 value below 0.5 µM. The study concluded that the compound's ability to disrupt mitochondrial function was crucial for its anticancer activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the tetrahydroquinoline core significantly influenced biological activity. For example, variations in substituents on the nitrogen atom or changes in the carboxylate group led to differences in potency against cancer cell lines. This highlights the importance of chemical structure in determining biological efficacy .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could effectively target specific cancer cell lines by disrupting metabolic pathways essential for cell survival .

Neuroprotective Effects

This compound also shows promise in neuroprotection. Studies suggest that tetrahydroquinoline derivatives can modulate neurotransmitter activity and exhibit neuroprotective effects against oxidative stress. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for functionalization at multiple sites, making it a versatile building block in organic synthesis. For example, it can be used to synthesize more complex alkaloids or pharmaceutical agents through various reaction pathways such as alkylation and acylation .

Case Study: Synthesis of Bioactive Compounds

A recent study highlighted the use of this compound in synthesizing novel derivatives with enhanced biological activity. By modifying the carboxylate group and introducing different substituents on the quinoline ring, researchers were able to develop compounds with improved potency against specific biological targets .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions makes it a candidate for developing new materials with tailored properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Propiedades

IUPAC Name |

tert-butyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-5-7-12-11(10-16)6-4-8-13(12)17/h4,6,8H,5,7,9-10,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXGJIXSLLQRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.